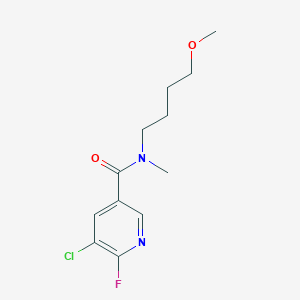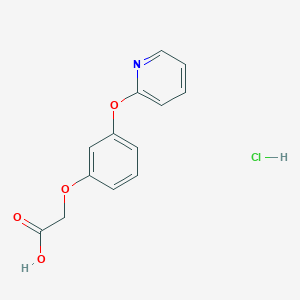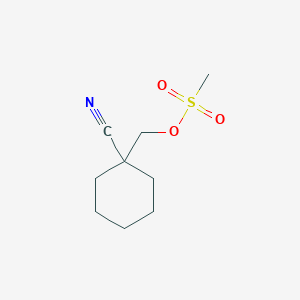
(1-Cyanocyclohexyl)methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Cyanocyclohexyl)methyl methanesulfonate” is a chemical compound with the molecular formula C9H15NO3S and a molecular weight of 217.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H15NO3S/c1-14(11,12)13-8-9(7-10)5-3-2-4-6-9/h2-6,8H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is stored at a temperature of 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Microbial Metabolism and Biogeochemical Cycling
Methanesulfonic acid, closely related to "(1-Cyanocyclohexyl)methyl methanesulfonate", plays a significant role in microbial metabolism and sulfur biogeochemical cycling. Kelly and Murrell (1999) explored its formation in the atmosphere from the oxidation of dimethyl sulfide and its subsequent role in providing sulfur for microbial growth. Their research underscores the importance of methanesulfonates in environmental chemistry and microbial ecology Kelly & Murrell, 1999.
Analytical Chemistry Applications
The compound has applications in analytical chemistry, particularly in the determination of chemical compounds in complex mixtures. Zhou et al. (2017) developed a method for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, showcasing the relevance of "this compound" in ensuring the purity and safety of pharmaceuticals Zhou et al., 2017.
Catalysis and Synthesis
In the field of catalysis and synthesis, "this compound" derivatives are used as catalysts and intermediates in organic reactions. For instance, Tamaddon and Azadi (2018) described the synthesis of nicotinum methane sulfonate, a catalyst derived from "this compound", demonstrating its efficacy in the synthesis of 2-amino-3-cyanopyridines. This highlights the compound's utility in facilitating complex chemical transformations Tamaddon & Azadi, 2018.
Wirkmechanismus
Target of Action
It is known that methanesulfonate esters, such as methyl methanesulfonate, are alkylating agents that act on dna .
Mode of Action
(1-Cyanocyclohexyl)methyl methanesulfonate likely acts as an alkylating agent, similar to other methanesulfonates. Alkylating agents work by transferring an alkyl group to DNA, preferentially methylating guanine and adenine bases . This methylation can lead to DNA damage, disrupting the normal function of the DNA molecule .
Biochemical Pathways
It is known that alkylating agents can cause dna damage, which can disrupt various cellular processes, including dna replication and transcription .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (21729) and its oil-like physical form , may influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound are likely related to its potential DNA alkylating activity. DNA alkylation can lead to DNA damage, potentially causing cell death or mutations . This makes alkylating agents useful in certain applications, such as cancer treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage temperature of 4°C . Additionally, the compound’s efficacy may be influenced by the cellular environment, including the presence of DNA repair mechanisms that can counteract the effects of DNA alkylation .
Eigenschaften
IUPAC Name |
(1-cyanocyclohexyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-14(11,12)13-8-9(7-10)5-3-2-4-6-9/h2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNZAYIVGCVEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1(CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-Nitrophenyl)sulfonyl-2,5,8-triazaspiro[3.5]nonan-7-one](/img/structure/B2888744.png)
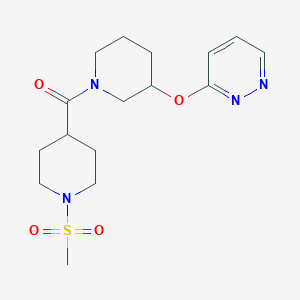

![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)
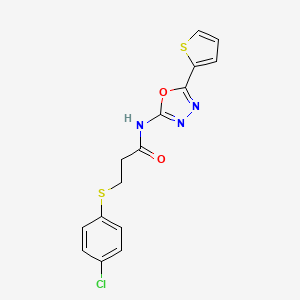


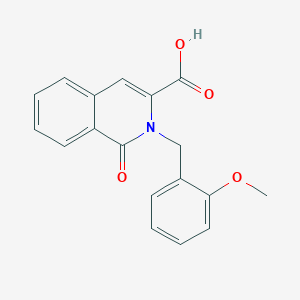


![4-(2-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2888761.png)
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)
